Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo-
Description
Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo- (CAS: 187726-54-1) is a fluorinated carbonyl compound characterized by a trifluoromethyl group at the 4-position, an ethyl substituent at the 2-position, and a ketone moiety at the 3-position. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (ethyl) groups, influencing its reactivity and physical properties. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocycles and fluorinated intermediates .
Properties
CAS No. |
187726-54-1 |
|---|---|
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.115 |
IUPAC Name |
2-ethyl-4,4,4-trifluoro-3-oxobutanal |
InChI |
InChI=1S/C6H7F3O2/c1-2-4(3-10)5(11)6(7,8)9/h3-4H,2H2,1H3 |
InChI Key |
QCMXZYDZGHIEEN-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)C(F)(F)F |
Synonyms |
Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo-, highlighting differences in functional groups, substituents, and applications:
Functional Group Variations
- Aldehyde vs. Ester/Amide/Nitrile: The aldehyde group in the target compound confers higher electrophilicity compared to esters (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) or amides. This makes it more reactive in nucleophilic additions (e.g., forming hydrazones or imines) .
- Trifluoromethyl vs. Aromatic Substituents : The trifluoromethyl group enhances thermal stability and lipophilicity compared to aromatic analogs like 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile, which may exhibit π-π stacking interactions in solid-state applications .
Reactivity and Stability
- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound reduces electron density at the carbonyl carbon, increasing resistance to nucleophilic attack compared to non-fluorinated analogs. However, this effect is less pronounced than in nitrile-containing analogs (e.g., 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile), where the nitrile group further enhances electrophilicity .
- Thermal Stability : The ethyl substituent in the target compound provides steric hindrance, improving thermal stability relative to methyl-substituted analogs like Butanamide, 4,4,4-trifluoro-N-hydroxy-2-methyl-3-oxo- .
Environmental and Kinetic Studies
- The hydroxyl radical (HO•) reaction rate of butanal derivatives (k ≈ 2.96 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) is slower than that of non-fluorinated butanal due to the electron-withdrawing trifluoromethyl group, which deactivates the carbonyl toward radical attack .
Pharmaceutical and Material Science
- Fluorinated ketones like Butanal, 2-ethyl-4,4,4-trifluoro-3-oxo- are pivotal in protease inhibitor design, leveraging their ability to form stable tetrahedral intermediates with enzyme active sites .
- Ester analogs (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) are employed in coatings and polymers for enhanced UV resistance .
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